molecular formula C19H19N3O B2598086 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline CAS No. 902253-12-7

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B2598086
CAS No.: 902253-12-7
M. Wt: 305.381
InChI Key: KDEPPCQGJUSMMQ-UHFFFAOYSA-N
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Description

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of oxadiazole and tetrahydroquinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the oxadiazole and tetrahydroquinoline moieties endows it with unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . The interaction with MAO-B suggests that this compound may influence neurotransmitter levels and, consequently, neurological functions. Additionally, this compound may bind to certain receptors, modulating their activity and affecting downstream signaling pathways.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of dopamine receptors, impacting dopamine signaling pathways . This modulation can lead to changes in gene expression related to neurotransmitter synthesis and release. Furthermore, this compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with monoamine oxidase B (MAO-B) results in the inhibition of this enzyme, thereby affecting the metabolism of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular processes, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions changes significantly beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its interaction with monoamine oxidase B (MAO-B) affects the metabolism of neurotransmitters, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-methylbenzohydrazide with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline ring can intercalate with DNA, affecting gene expression and cellular function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the oxadiazole moiety.

    4-Methylphenyl-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the tetrahydroquinoline structure.

Uniqueness

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline is unique due to the combination of oxadiazole and tetrahydroquinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-8-10-16(11-9-14)19-21-20-18(23-19)13-22-12-4-6-15-5-2-3-7-17(15)22/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEPPCQGJUSMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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